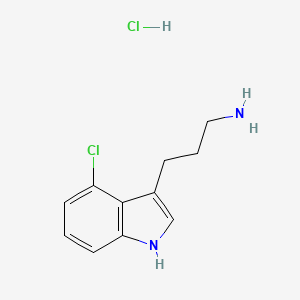
3-(4-Chloro-1H-indol-3-yl)propan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlor-1H-indol-3-yl)propan-1-amin-Hydrochlorid ist eine chemische Verbindung, die zur Klasse der Indol-Derivate gehört. Indol-Derivate sind für ihre vielfältigen biologischen Aktivitäten bekannt und wurden ausgiebig auf ihre potenziellen therapeutischen Anwendungen untersucht . Diese Verbindung weist einen chlor-substituierten Indolring auf, der ein häufiges strukturelles Merkmal in vielen bioaktiven Molekülen ist.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3-(4-Chlor-1H-indol-3-yl)propan-1-amin-Hydrochlorid umfasst in der Regel die folgenden Schritte:
Ausgangsmaterial: Die Synthese beginnt mit der Herstellung von 4-Chlorindol.
Alkylierung: Das 4-Chlorindol wird unter basischen Bedingungen mit einem geeigneten Alkylierungsmittel, wie z. B. 3-Chlorpropylamin, alkyliert, um 3-(4-Chlor-1H-indol-3-yl)propan-1-amin zu bilden.
Hydrochloridbildung: Der letzte Schritt beinhaltet die Umwandlung des freien Amins in sein Hydrochloridsalz durch Behandlung mit Salzsäure.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Dies umfasst die Verwendung effizienter Katalysatoren, kontrollierter Reaktionsbedingungen und Reinigungstechniken wie Umkristallisation oder Chromatographie.
Chemische Reaktionsanalyse
Arten von Reaktionen
3-(4-Chlor-1H-indol-3-yl)propan-1-amin-Hydrochlorid kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Der Indolring kann oxidiert werden, um entsprechende Oxindol-Derivate zu bilden.
Reduktion: Die Nitrogruppe kann, falls vorhanden, zu einem Amin reduziert werden.
Substitution: Die Chlorgruppe kann durch andere Nucleophile, wie z. B. Amine oder Thiole, substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Als Reduktionsmittel werden Wasserstoffgas (H2) mit einem Palladiumkatalysator (Pd/C) oder Natriumborhydrid (NaBH4) verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriumazid (NaN3) oder Thioharnstoff durchgeführt werden.
Hauptprodukte
Oxidation: Oxindol-Derivate.
Reduktion: Entsprechende Amin-Derivate.
Substitution: Verschiedene substituierte Indol-Derivate, abhängig vom verwendeten Nucleophil.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlor-1H-indol-3-yl)propan-1-amin-Hydrochlorid hat mehrere wissenschaftliche Forschungsanwendungen:
Chemie: Als Baustein bei der Synthese komplexerer Indol-Derivate verwendet.
Medizin: Untersucht auf seine potenziellen therapeutischen Wirkungen bei der Behandlung verschiedener Krankheiten, darunter Krebs und Virusinfektionen.
Industrie: Verwendet bei der Entwicklung von Pharmazeutika und Agrochemikalien.
Wirkmechanismus
Der Wirkmechanismus von 3-(4-Chlor-1H-indol-3-yl)propan-1-amin-Hydrochlorid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen:
Molekulare Zielstrukturen: Es kann an Rezeptoren oder Enzyme binden, die an biologischen Prozessen beteiligt sind, wie z. B. Kinasen oder G-Protein-gekoppelte Rezeptoren.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chloro-1H-indol-3-yl)propan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form corresponding oxindole derivatives.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Oxindole derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chloro-1H-indol-3-yl)propan-1-amine hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex indole derivatives.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and viral infections.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3-(4-Chloro-1H-indol-3-yl)propan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: It may bind to receptors or enzymes involved in biological processes, such as kinases or G-protein coupled receptors.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
3-(5-Chlor-1H-indol-3-yl)propan-1-amin: Ähnliche Struktur mit einer anderen Position der Chlorgruppe.
3-(1H-Indol-3-yl)propan-1-amin: Fehlt die Chlor-Substitution.
Einzigartigkeit
3-(4-Chlor-1H-indol-3-yl)propan-1-amin-Hydrochlorid ist aufgrund der spezifischen Position der Chlorgruppe am Indolring einzigartig, was seine biologische Aktivität und chemische Reaktivität beeinflussen kann. Diese Positionsisomerie kann zu unterschiedlichen Bindungsaffinitäten und Selektivitäten für molekulare Zielstrukturen führen, was es zu einer wertvollen Verbindung für Forschung und Entwicklung macht .
Eigenschaften
Molekularformel |
C11H14Cl2N2 |
|---|---|
Molekulargewicht |
245.14 g/mol |
IUPAC-Name |
3-(4-chloro-1H-indol-3-yl)propan-1-amine;hydrochloride |
InChI |
InChI=1S/C11H13ClN2.ClH/c12-9-4-1-5-10-11(9)8(7-14-10)3-2-6-13;/h1,4-5,7,14H,2-3,6,13H2;1H |
InChI-Schlüssel |
WXINDZVLTUDGRJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)Cl)C(=CN2)CCCN.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


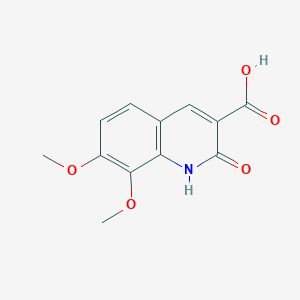
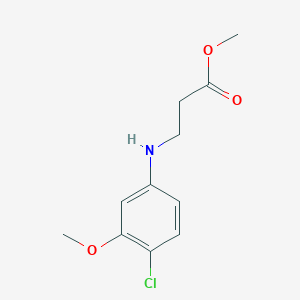
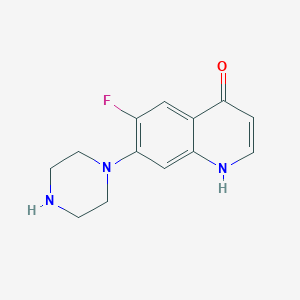
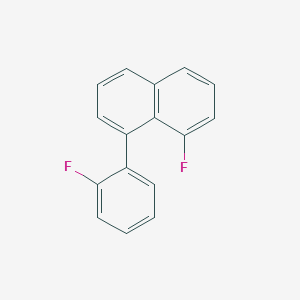


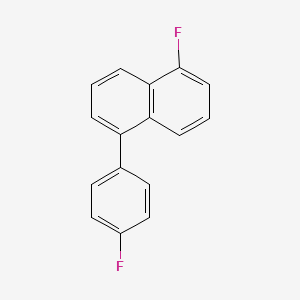

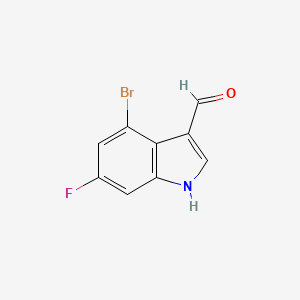

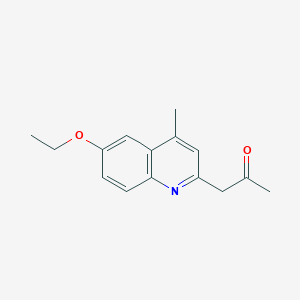
![Ethyl 2-methyl-[3,4'-bipyridine]-5-carboxylate](/img/structure/B11867581.png)

![8-Iodo-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B11867585.png)
